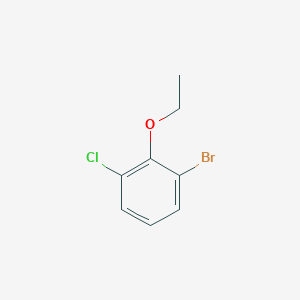

1-Bromo-3-chloro-2-ethoxy-benzene

Description

Contextual Significance of Halogenated and Ether-Substituted Aromatic Compounds

Halogenated aromatic compounds are a significant class of molecules with wide-ranging applications, from pharmaceuticals and agrochemicals to materials science. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to an aromatic ring can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through resonance. This complex interplay of effects is a key area of study in physical organic chemistry.

Ether-substituted aromatic compounds, characterized by an alkoxy group (-OR) attached to the benzene (B151609) ring, are also of great importance. The alkoxy group is a strong activating group in electrophilic aromatic substitution reactions, meaning it increases the reactivity of the aromatic ring and directs incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the oxygen atom's ability to donate a lone pair of electrons into the aromatic π-system through resonance. Aromatic ethers are common structural motifs in natural products and synthetic molecules with valuable properties.

Overview of Research Trajectories for Complex Aromatic Systems

Current research in organic chemistry often focuses on the synthesis and properties of complex, polysubstituted aromatic systems. The strategic placement of multiple, distinct functional groups on a benzene ring allows for the fine-tuning of molecular properties and the construction of intricate molecular architectures. Synthetic methodologies that enable the regioselective introduction of substituents onto an aromatic core are in high demand. These methods often involve multi-step reaction sequences that leverage the directing effects of existing substituents to control the position of subsequent modifications. The development of novel catalytic systems and synthetic strategies for the efficient construction of such complex molecules is a vibrant area of contemporary research. fiveable.mebohrium.comlibretexts.orgresearchgate.net

Rationale for Investigating 1-Bromo-3-chloro-2-ethoxy-benzene within Academic Research Paradigms

The specific compound this compound serves as an interesting case study within the field of substituted benzene chemistry. Its structure combines the features of both halogenated and ether-substituted aromatic compounds, presenting a unique substitution pattern. The interplay of the directing effects of the bromo, chloro, and ethoxy groups makes this molecule a subject of academic interest for understanding the principles of electrophilic aromatic substitution on highly substituted rings.

The ethoxy group at position 2 is a strong activating, ortho-, para- directing group. The chloro group at position 3 is a deactivating, ortho-, para- director, and the bromo group at position 1 is also a deactivating, ortho-, para- director. The substitution pattern of this molecule, therefore, presents a scenario where the directing effects of the substituents are in competition, making it a valuable substrate for studying regioselectivity in further chemical transformations.

Below are the known properties of this compound:

| Property | Value |

| CAS Number | 1010390-50-7 |

| Molecular Formula | C8H8BrClO |

| IUPAC Name | 1-Bromo-3-chloro-2-ethoxybenzene |

While detailed experimental research on this compound is not extensively documented in publicly available literature, its structure provides a platform for theoretical and predictive studies of its chemical behavior. Investigations into its synthesis, reactivity, and spectroscopic properties would contribute to a deeper understanding of the fundamental principles governing complex aromatic systems.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROMSFWTJFXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Ethoxy Benzene

Precursor Selection and Strategic Design for Regioselective Functionalization

The design of a synthesis for a 1,2,3-trisubstituted benzene (B151609), such as 1-bromo-3-chloro-2-ethoxy-benzene, is a complex task that hinges on the principles of regioselectivity in electrophilic aromatic substitution and other aromatic functionalization reactions. libretexts.orggoogle.compressbooks.pubstackexchange.comyoutube.com The order of introduction of the bromo, chloro, and ethoxy groups is critical, as the directing effects of the substituents already on the ring will influence the position of the incoming group.

A retrosynthetic analysis suggests several potential starting materials. libretexts.orgpressbooks.pubyoutube.com One could envision starting from a disubstituted benzene and introducing the final substituent. The possible disubstituted precursors include:

2-Bromo-6-chlorophenol (B1265517)

3-Chloro-2-ethoxyaniline (requiring diazotization and Sandmeyer reaction)

1-Bromo-3-chlorobenzene (B44181)

The choice of precursor will dictate the subsequent synthetic steps and the strategies needed to achieve the desired regiochemistry. For instance, starting with 2-bromo-6-chlorophenol would require a subsequent etherification step. ontosight.aisimsonpharma.com

Classical and Modern Synthetic Routes for Multi-Substituted Aryl Ethers

The synthesis of multi-substituted aryl ethers can be approached through various classical and modern synthetic methods.

Halogenation and Etherification Sequences

A common and logical approach involves the sequential halogenation and etherification of a suitable phenolic precursor.

One plausible route begins with 2-chlorophenol (B165306). Bromination of 2-chlorophenol can yield a mixture of isomers, including the desired 2-chloro-6-bromophenol. ontosight.aisimsonpharma.comgoogle.comgoogle.com The regioselectivity of this bromination can be influenced by the reaction conditions, such as the choice of brominating agent and solvent. google.comgoogle.com Once 2-bromo-6-chlorophenol is obtained and isolated, the final step is an etherification reaction to introduce the ethoxy group. ontosight.aisimsonpharma.com

The Williamson ether synthesis is a classic and widely used method for this purpose. francis-press.comkhanacademy.orglibretexts.org It involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction. khanacademy.orglibretexts.org

| Reaction Step | Reagents and Conditions | Product | Notes |

| Bromination | 2-chlorophenol, Br2, solvent (e.g., CCl4) | 2-Bromo-6-chlorophenol and other isomers | Isomer separation is necessary. google.comgoogle.com |

| Etherification | 2-Bromo-6-chlorophenol, Base (e.g., NaH, K2CO3), Ethyl halide (e.g., C2H5Br), Solvent (e.g., DMF, Acetone) | This compound | A classic Williamson ether synthesis. francis-press.comkhanacademy.orglibretexts.org |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the benzene ring directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile.

While no direct application of DoM for the synthesis of this compound is found in the literature, a hypothetical route could be envisioned starting from a suitably substituted precursor. For example, if one were to start with 2-chloro-1-ethoxybenzene, the ethoxy group could potentially direct the metalation to the 2-position. However, the presence of the chloro group would complicate this, and achieving the desired regioselectivity would be challenging.

Cross-Coupling Approaches to Aryl-Halogen Bond Formation

Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, have revolutionized the synthesis of complex aromatic compounds. While typically used for C-C, C-N, or C-O bond formation, certain cross-coupling strategies could be adapted for the synthesis of aryl halides.

For instance, a suitably functionalized aryl boronic acid or aryl tin reagent could potentially undergo a coupling reaction with a source of electrophilic bromine or chlorine. However, for a simple trisubstituted benzene like the target molecule, the more classical halogenation approaches are generally more straightforward and cost-effective.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound relies heavily on the optimization of reaction conditions and the use of effective isolation and purification techniques.

In the bromination of 2-chlorophenol, controlling the temperature and the rate of addition of bromine can influence the isomeric ratio of the products. google.com The choice of solvent can also play a significant role. google.com Following the reaction, careful fractional distillation or chromatography is essential to isolate the desired 2-bromo-6-chlorophenol from other isomers like 4-bromo-2-chlorophenol.

For the Williamson ether synthesis step, the choice of base and solvent is crucial. francis-press.com Stronger bases like sodium hydride will lead to a faster reaction but may require anhydrous conditions. khanacademy.org Weaker bases like potassium carbonate are often used in polar aprotic solvents like DMF or acetone (B3395972) and can be more practical for larger scale syntheses. The reaction temperature also needs to be optimized to ensure a reasonable reaction rate without promoting side reactions. Purification of the final product would likely involve extraction, followed by chromatography or distillation.

Mechanistic Considerations in Synthetic Pathways

The regiochemical outcome of the synthesis is dictated by the underlying reaction mechanisms.

The bromination of 2-chlorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The directing effects of the hydroxyl group dominate, leading to substitution at the positions ortho and para to it. This results in the formation of 2-bromo-6-chlorophenol and 4-bromo-2-chlorophenol.

The Williamson ether synthesis proceeds via an SN2 mechanism. libretexts.org The phenoxide ion, generated by the deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide. The reaction is most efficient with primary alkyl halides like ethyl bromide or ethyl iodide.

Reactivity and Transformational Chemistry of 1 Bromo 3 Chloro 2 Ethoxy Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

The directing effects of the substituents on 1-bromo-3-chloro-2-ethoxy-benzene determine the position of incoming electrophiles. The ethoxy group is a powerful activating ortho-, para-director. The halogen atoms (bromine and chlorine) are deactivating ortho-, para-directors. googleapis.com In situations with multiple substituents, the most powerfully activating group generally controls the position of substitution. google.com

In this molecule, the ethoxy group at position C2 will strongly direct incoming electrophiles to its ortho (C1 and C3) and para (C5) positions. However, the C1 and C3 positions are already substituted with bromine and chlorine, respectively. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the ethoxy group and meta to both the bromo and chloro substituents. The positions ortho to the halogens (C2, C4 for bromine and C2, C4 for chlorine) and para to the halogens (C4 for bromine and C6, which is equivalent to C2, for chlorine) are also considered. The C4 position is ortho to both the bromine and chlorine atoms and meta to the ethoxy group. The C6 position is ortho to the bromine and para to the chlorine.

Considering the potent activating and directing effect of the ethoxy group, the primary site for electrophilic substitution is predicted to be the C5 position. Attack at this position is favored due to the stabilization of the intermediate arenium ion by the electron-donating ethoxy group. nih.gov

| Position of Attack | Influence of Substituents | Predicted Outcome |

| C4 | Ortho to -Br and -Cl, Meta to -OEt | Minor product, deactivated by halogens |

| C5 | Para to -OEt, Meta to -Br and -Cl | Major product , strongly activated by ethoxy group |

| C6 | Ortho to -Br, Para to -Cl | Minor product, sterically hindered |

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) primarily at the C5 position.

Sulfonation: Treatment with fuming sulfuric acid would likely lead to the formation of 1-bromo-3-chloro-2-ethoxybenzene-5-sulfonic acid.

Acylation: A Friedel-Crafts acylation, for instance with an acyl chloride and a Lewis acid catalyst like aluminum chloride, would be anticipated to yield the corresponding 5-acyl derivative.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3-chloro-2-ethoxy-5-nitrobenzene |

| Sulfonation | SO₃, H₂SO₄ | 1-Bromo-3-chloro-2-ethoxybenzene-5-sulfonic acid |

| Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-3-chloro-2-ethoxyphenyl)alkan-1-one |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a substituent, typically a halogen, by a nucleophile. This process is generally challenging for unactivated aryl halides.

The displacement of the bromine or chlorine atoms in this compound by a nucleophile is expected to be difficult under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. This molecule lacks such strong activating groups.

However, a related synthesis has been reported for the methoxy (B1213986) analogue, 1-bromo-3-chloro-2-methoxybenzene, which was prepared from 1-bromo-3-chloro-2-fluorobenzene (B125859) by reaction with sodium methoxide (B1231860) in DMF at 110 °C. nih.gov In this case, the fluorine atom is the leaving group, which is generally more facile in nucleophilic aromatic substitution than chlorine or bromine. This suggests that under forcing conditions (high temperature, strong nucleophile), displacement of the halogens in this compound might be possible, although it would likely require more vigorous conditions than for the fluoro analogue.

An alternative pathway for nucleophilic substitution on aryl halides is through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) (aryne) intermediate. This is typically achieved by treatment with a very strong base, such as sodium amide (NaNH₂).

For this compound, treatment with a strong base could potentially lead to the formation of a benzyne intermediate by elimination of HBr or HCl. Deprotonation could occur at C4 or C6. Elimination of HBr would lead to 3-chloro-2-ethoxybenzyne, while elimination of HCl would result in 3-bromo-2-ethoxybenzyne. The subsequent addition of a nucleophile to the aryne intermediate would likely yield a mixture of products. There is no specific experimental data available for aryne formation from this compound.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective transformations. The C-Br bond is generally more reactive in oxidative addition to palladium(0) catalysts than the C-Cl bond, enabling selective coupling at the C1 position.

Research on the closely related analogue, 1-bromo-3-chloro-2-methoxybenzene, demonstrates its utility in Suzuki-Miyaura coupling reactions. nih.govgoogleapis.com For instance, the coupling of 1-bromo-3-chloro-2-methoxybenzene with 3-chlorophenylboronic acid has been reported. googleapis.com This reaction proceeds selectively at the C-Br bond, leaving the C-Cl bond intact.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 1-Bromo-3-chloro-2-methoxybenzene | 3-Chlorophenylboronic acid | Not specified | Not specified | Not specified | 26% | googleapis.com |

Furthermore, a patent describes the use of 1-bromo-3-chloro-2-methoxybenzene in a Negishi-type coupling reaction with an organozincate, catalyzed by Pd₂(dba)₃, showcasing another method for selective functionalization at the C-Br position. google.comgoogle.com

Given the similar electronic properties of the ethoxy and methoxy groups, it is highly probable that this compound would exhibit analogous reactivity in these metal-catalyzed cross-coupling reactions. The C-Br bond would be the primary site for reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the selective introduction of various substituents.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov In the case of this compound, the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. The C-Br bond is weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, making it the primary site for coupling. psu.edu

This chemoselectivity enables the synthesis of 3-chloro-2-ethoxy-biphenyl derivatives by reacting this compound with various arylboronic acids. To achieve high yields and selectivity, the choice of catalyst, ligand, and base is crucial. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 95 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 85 |

This table is illustrative and based on typical conditions for similar substrates.

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions on this compound are expected to proceed selectively at the more reactive C-Br bond.

The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. acsgcipr.orgchemrxiv.org This would allow for the introduction of a variety of vinyl groups at the 1-position of the benzene ring, leading to the formation of 1-(alkenyl)-3-chloro-2-ethoxy-benzene derivatives. The regioselectivity of the alkene insertion can often be controlled by the choice of ligand and reaction conditions. rsc.orgnih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne, yielding a substituted alkyne. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction would provide access to 1-(alkynyl)-3-chloro-2-ethoxy-benzene derivatives. The Sonogashira reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Table 2: Predicted Selective Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 3-Chloro-2-ethoxy-stilbene derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | THF | 3-Chloro-2-ethoxy-diphenylacetylene derivative |

This table outlines expected outcomes based on established methodologies for similar substrates.

Buchwald-Hartwig Amination and Other C-Heteroatom Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org Applying this reaction to this compound would selectively occur at the C-Br bond to produce various N-aryl amines. This method is compatible with a wide range of primary and secondary amines. nih.govresearchgate.net The choice of a bulky phosphine ligand is critical for achieving high efficiency.

Other C-heteroatom coupling reactions, such as those forming carbon-oxygen (C-O) or carbon-sulfur (C-S) bonds, can also be envisioned. For instance, palladium-catalyzed coupling with phenols or thiols would yield diaryl ether or thioether derivatives, respectively.

Reactions Involving the Ethoxy Group

Cleavage and Derivatization of the Alkyl Ether

The ethoxy group in this compound can be cleaved to reveal a hydroxyl group, a common transformation in organic synthesis. A widely used reagent for this purpose is boron tribromide (BBr₃), which is effective for the cleavage of aryl alkyl ethers. The reaction typically proceeds at low temperatures and can tolerate a variety of other functional groups.

Once the phenol (B47542) (2-bromo-4-chloro-phenol) is formed, it can be further derivatized. For example, it can be re-alkylated or acylated to introduce different functional groups, providing a route to a diverse range of substituted phenols.

Rearrangement Reactions (e.g., Claisen Rearrangement of Aryl Ethers)

The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl aryl ether that occurs upon heating. organic-chemistry.orgwikipedia.org To utilize this reaction, the ethoxy group would first need to be cleaved to the corresponding phenol, followed by allylation to form an allyl aryl ether, specifically allyl 2-bromo-6-chlorophenyl ether. Heating this intermediate would likely lead to a Claisen rearrangement.

Given the substitution pattern, the allyl group would be expected to migrate to the para position relative to the oxygen due to the steric hindrance at both ortho positions (occupied by the bromo and chloro groups). organic-chemistry.org This would result in the formation of 4-allyl-2-bromo-6-chlorophenol. The presence of electron-withdrawing groups like bromine and chlorine can influence the reaction rate and conditions required. wikipedia.org

Radical Reactions and Photochemical Transformations

Aryl halides can participate in radical reactions, often initiated by radical initiators or photochemically. psu.edu For this compound, radical reactions could lead to a variety of transformations. For instance, under reductive conditions, a radical mechanism could lead to dehalogenation. The relative ease of reduction of the C-Br bond compared to the C-Cl bond would likely result in the selective removal of the bromine atom. researchgate.net

Photochemical transformations of polyhalogenated aromatic compounds can involve homolytic cleavage of the carbon-halogen bond. frontiersin.org UV irradiation could potentially induce the cleavage of the C-Br bond to form an aryl radical. This reactive intermediate could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or cyclization if a suitable intramolecular partner is present.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 1 Bromo 3 Chloro 2 Ethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 1-Bromo-3-chloro-2-ethoxy-benzene can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to provide key insights into the number of different types of protons and their neighboring environments. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring, while the aliphatic region will show signals for the ethoxy group protons.

The three aromatic protons, being in different chemical environments due to the substitution pattern, are expected to show distinct resonances. The proton at C4, situated between a chlorine and a hydrogen atom, would likely appear as a triplet. The protons at C5 and C6 would likely exhibit doublet of doublets or triplet patterns depending on their coupling constants.

The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from coupling with the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the methylene protons.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.20 - 7.30 | t | 8.0 |

| H-5 | 6.90 - 7.00 | t | 8.0 |

| H-6 | 7.45 - 7.55 | d | 8.0 |

| -OCH₂- | 4.00 - 4.20 | q | 7.0 |

| -CH₃ | 1.30 - 1.45 | t | 7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents (bromine, chlorine, and the ethoxy group). The carbons directly attached to the halogens (C1 and C3) and the oxygen (C2) will be significantly deshielded and appear at lower field.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 115 - 120 |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 129 - 133 |

| -OCH₂- | 65 - 70 |

| -CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-4, H-5, and H-6, confirming their connectivity on the benzene ring. Additionally, a cross-peak between the methylene and methyl protons of the ethoxy group would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C4, C5, and C6) and the carbons of the ethoxy group by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents on the benzene ring. For instance, the methylene protons of the ethoxy group would show correlations to C1, C2, and C3, confirming the position of the ethoxy group. The aromatic protons would show correlations to neighboring carbons and carbons further away, helping to piece together the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum could show a correlation between the methylene protons of the ethoxy group and the aromatic proton at C6, providing further evidence for the ortho-positioning of the ethoxy and bromo substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak cluster. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks at m/z 248, 250, and 252, with relative intensities determined by the natural abundances of these isotopes.

The fragmentation pattern would likely involve the loss of the ethoxy group, the ethyl group, or the halogen atoms. Common fragments would include the loss of an ethyl radical (•C₂H₅) to give a [M - 29]⁺ peak, and the loss of an ethoxy radical (•OC₂H₅) to give a [M - 45]⁺ peak. Cleavage of the C-Br and C-Cl bonds would also be observed.

Predicted Major Fragments in the EI-MS of this compound:

| m/z (mass/charge ratio) | Predicted Fragment Ion |

| 248, 250, 252 | [C₈H₈BrClO]⁺ (Molecular Ion) |

| 219, 221, 223 | [M - C₂H₅]⁺ |

| 203, 205 | [M - C₂H₅O]⁺ |

| 170, 172 | [M - Br]⁺ |

| 142 | [M - Br - CO]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. For this compound, ESI-MS would be useful for confirming the molecular weight with high accuracy. The spectrum would be expected to show prominent peaks corresponding to [C₈H₈BrClO + H]⁺ and/or [C₈H₈BrClO + Na]⁺, again with the characteristic isotopic pattern of bromine and chlorine. This technique is particularly valuable for confirming the elemental composition when coupled with a high-resolution mass analyzer.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound, with the chemical formula C8H8BrClO, HRMS would provide an exact mass measurement, confirming its molecular formula.

Expected HRMS Data:

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. The presence of bromine and chlorine, with their distinct isotopic patterns (79Br/81Br and 35Cl/36Cl), would result in a characteristic isotopic cluster in the mass spectrum. The molecular ion peak [M]+, as well as adducts such as [M+H]+ or [M+Na]+, would be observed.

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M]+ | 233.9547 |

| [M+H]+ | 234.9625 |

| [M+Na]+ | 256.9444 |

Note: These values are predicted and may vary slightly in an experimental setting.

Fragmentation patterns observed in the mass spectrum would offer further structural insights. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3), the cleavage of the bromo or chloro substituents, and the characteristic fragmentation of the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.

Expected IR and Raman Data:

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the substituted benzene ring and the ethoxy group.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm-1 would be indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretching: The ethoxy group would exhibit symmetric and asymmetric C-H stretching vibrations from the methyl and methylene groups in the 2980-2850 cm-1 region.

C-O-C Stretching: The ether linkage would produce a strong, characteristic C-O-C asymmetric stretching band around 1250 cm-1 and a symmetric stretching band near 1040 cm-1.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring would appear in the 1600-1450 cm-1 range.

C-Cl and C-Br Stretching: The carbon-halogen bonds would give rise to stretching vibrations in the lower frequency region of the spectrum. The C-Cl stretch is expected around 800-600 cm-1, while the C-Br stretch would appear at an even lower wavenumber, typically in the 600-500 cm-1 range.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 |

| Ether (C-O-C) | Symmetric Stretching | ~1040 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Expected UV-Vis Data:

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzene itself exhibits π → π* transitions. The presence of the bromo, chloro, and ethoxy substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π* | 260-280 |

Note: The exact λmax and molar absorptivity would be dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structural Determination

Expected Crystallographic Data:

As no experimental crystal structure is publicly available, a hypothetical crystallographic analysis would be expected to reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Molecular Geometry: Precise bond lengths for C-C, C-H, C-O, C-Cl, and C-Br bonds, as well as the bond angles within the benzene ring and the ethoxy substituent. The planarity of the benzene ring and the conformation of the ethoxy group relative to the ring would also be determined.

Theoretical and Computational Investigations of 1 Bromo 3 Chloro 2 Ethoxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons (its electronic structure).

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational efficiency. It is exceptionally well-suited for studying substituted benzene (B151609) derivatives. For 1-bromo-3-chloro-2-ethoxy-benzene, a typical DFT study would involve geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium structure.

A common approach would use a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). The functional approximates the complex exchange-correlation energy, while the basis set provides the mathematical functions used to build the molecular orbitals.

The optimization would likely predict a non-planar structure due to the ethoxy group, with the ethyl chain oriented to minimize steric hindrance with the adjacent halogen substituents. The calculations would also provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Note: The following data is illustrative, representing typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation based on standard bond lengths and angles for similar chemical environments.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C1 | Br | 1.91 Å |

| Bond Length | C3 | Cl | 1.75 Å |

| Bond Length | C2 | O | 1.37 Å |

| Bond Length | O | C(ethyl) | 1.43 Å |

| Bond Angle | C2-C1-Br | 119.5° | |

| Bond Angle | C2-C3-Cl | 120.5° | |

| Bond Angle | C1-C2-O | 118.0° | |

| Dihedral Angle | C1-C2-O-C(ethyl) | ~90° |

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) fall into this category. While often more computationally demanding than DFT, they can offer a systematic way to improve accuracy.

The choice of a basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions (orbitals) used to construct the molecular orbitals.

Pople-style basis sets : (e.g., 6-31G(d), 6-311++G(d,p)) are widely used. The numbers indicate the number of functions used for core and valence electrons. Symbols like 'd' and 'p' add polarization functions, which allow for non-spherical electron distribution, essential for accurately describing bonding. The '++' symbols add diffuse functions, which are important for describing anions or lone pairs. For this compound, a basis set like 6-311++G(d,p) would be appropriate to accurately model the lone pairs on the oxygen and halogen atoms.

Correlation-consistent basis sets : (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

A researcher might choose MP2 with a cc-pVTZ basis set for a highly accurate energy calculation, while opting for the more economical B3LYP/6-31G(d) for an initial geometry optimization.

Analysis of Substituent Effects on Aromaticity and Reactivity

The bromine, chlorine, and ethoxy groups attached to the benzene ring profoundly influence its electronic properties and chemical reactivity. libretexts.org Their effects are a combination of two main factors:

Inductive Effect : This is an effect transmitted through the sigma bonds. Oxygen, chlorine, and bromine are all more electronegative than carbon, so they withdraw electron density from the benzene ring inductively. msu.edulibretexts.org

Resonance Effect : This involves the delocalization of lone-pair electrons from the substituents into the pi-system of the aromatic ring. The oxygen of the ethoxy group and the halogen atoms all possess lone pairs that can be donated to the ring via resonance. pressbooks.pub

For halogens, the strong electron-withdrawing inductive effect typically outweighs their weaker electron-donating resonance effect, making them deactivators of the ring towards electrophilic attack. msu.edupressbooks.pub Conversely, for the ethoxy group, the strong electron-donating resonance effect dominates its inductive withdrawal, making it a powerful activating group. pressbooks.pub In this compound, these competing effects create a complex electronic landscape.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical indicators of chemical reactivity.

HOMO : Represents the outermost electrons and indicates the ability of a molecule to act as an electron donor (a nucleophile). A higher HOMO energy corresponds to a more reactive nucleophile.

LUMO : Represents the lowest-energy site for accepting electrons and indicates the ability of a molecule to act as an electron acceptor (an electrophile). A lower LUMO energy corresponds to a more reactive electrophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more easily polarized and more reactive.

For this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to attack by electrophiles compared to unsubstituted benzene. The electron-withdrawing halogens would tend to lower the HOMO energy. The net effect would be a HOMO energy that is higher than benzene, but lower than ethoxybenzene itself.

Interactive Table 2: Illustrative FMO Energies from a DFT Calculation

Note: These values are representative and intended for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Electron-donating capability; high density on the ring and ethoxy oxygen |

| LUMO | -0.95 | Electron-accepting capability; high density on the ring, influenced by halogens |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical reactivity and stability |

An electrostatic potential (ESP) map is a visualization that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact. youtube.com

Red regions : Indicate negative electrostatic potential, where electron density is high (e.g., around lone pairs of electronegative atoms). These are sites susceptible to electrophilic attack.

Blue regions : Indicate positive electrostatic potential, where electron density is low (e.g., around acidic hydrogen atoms). These are sites susceptible to nucleophilic attack.

Green/Yellow regions : Indicate neutral or intermediate potential.

For this compound, the ESP map would show significant negative potential (red) around the oxygen, bromine, and chlorine atoms due to their high electronegativity and lone pairs. The aromatic ring itself would show a mix of potentials, with the positions ortho and para to the activating ethoxy group being more electron-rich (more green/yellow) than the positions meta to it. The hydrogen atoms of the ethyl group and the ring would exhibit positive potential (blue).

Analysis of the partial atomic charges (e.g., from a Mulliken population analysis) would quantify this distribution, showing partial negative charges on O, Cl, and Br, and partial positive charges on the carbon atoms bonded to them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. For a molecule like this compound, one could model its behavior in a reaction such as electrophilic aromatic substitution.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are key to predicting reaction rates and product distributions.

For an electrophilic attack on this compound, the calculations would likely confirm the directing effects of the substituents. The powerful activating and ortho-, para-directing ethoxy group would dominate. However, the position ortho to the ethoxy group (C1) is blocked by bromine, and the other ortho position (C3) is blocked by chlorine. Therefore, the primary site for electrophilic attack would be predicted to be the C6 position (para to the ethoxy group). A secondary site would be the C4 position (ortho to the ethoxy group, but sterically hindered and electronically influenced by the adjacent chlorine). Computational modeling could precisely quantify the energy barriers for attack at each position, confirming this qualitative prediction.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions involving this compound, such as nucleophilic substitution or elimination reactions, would necessitate the characterization of transition states and the calculation of activation energies. Transition state theory is a fundamental concept in chemical kinetics, describing the fleeting molecular configuration at the peak of the energy barrier between reactants and products.

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are employed to locate these transition state structures. A key feature of a transition state on a potential energy surface is that it is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is computationally verified by frequency calculations, where a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for predicting reaction rates. For a hypothetical reaction involving this compound, the activation energy would be determined by subtracting the computed energy of the initial reactant state from the energy of the located transition state.

Hypothetical Activation Energy Data for a Reaction of this compound

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | Data not available |

This table illustrates the type of data that would be generated from such a study; specific values are not available in the current literature.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a flexible ethoxy group in this compound suggests the existence of multiple conformational isomers. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between atoms are determined by a force field, which is a set of empirical potential energy functions. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the preferred conformations, the energy barriers between them, and the dynamics of conformational changes.

For this compound, MD simulations would likely focus on the dihedral angles defining the orientation of the ethoxy group relative to the benzene ring. The relative populations of different conformers (e.g., where the ethyl group is oriented in different ways with respect to the halogen atoms) could be determined, providing insight into the molecule's average structure in different environments (e.g., in vacuum, in a non-polar solvent, or in a polar solvent). While specific studies on 1-bromo-2-chloroethane (B52838) have explored its conformational properties in different environments, similar detailed analyses for this compound are not readily found. researchgate.net

Potential Conformational Dihedral Angles for this compound

| Dihedral Angle | Description | Predicted Stable Angle(s) |

|---|---|---|

| C(1)-C(2)-O-C(ethyl) | Orientation of ethoxy group relative to the ring | Data not available |

This table indicates the key parameters that would be investigated in a conformational analysis; specific values are not currently published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the theoretical model.

The most commonly calculated spectroscopic data are Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the assignment of peaks in the experimental spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes of the molecule, such as C-H stretches, C=C ring vibrations, and C-O, C-Cl, and C-Br stretches.

While experimental spectroscopic data for the related compound 1-bromo-3-chlorobenzene (B44181) is available, providing a basis for comparison in similar systems, a direct comparison for this compound is hampered by the lack of published experimental and computational spectra for this specific molecule. spectrabase.com

Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br) | Data not available | Data not available |

| ¹³C NMR | Chemical Shift (C-Cl) | Data not available | Data not available |

| ¹³C NMR | Chemical Shift (C-O) | Data not available | Data not available |

| ¹H NMR | Chemical Shift (CH₂) | Data not available | Data not available |

| ¹H NMR | Chemical Shift (CH₃) | Data not available | Data not available |

| IR | C-O Stretch (cm⁻¹) | Data not available | Data not available |

| IR | C-Cl Stretch (cm⁻¹) | Data not available | Data not available |

This table exemplifies the data required for a comprehensive spectroscopic analysis, which is currently incomplete for this compound in the public domain.

Applications of 1 Bromo 3 Chloro 2 Ethoxy Benzene in Advanced Organic Synthesis

Role as a Key Synthetic Building Block (Synthon) for Complex Molecules

The strategic placement of bromine, chlorine, and ethoxy groups on the benzene (B151609) ring allows 1-Bromo-3-chloro-2-ethoxy-benzene to function as a versatile synthon. The differential reactivity of the bromo and chloro substituents is particularly significant. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, allowing for selective functionalization.

This compound can be envisioned as a precursor to a variety of substituted benzene derivatives through reactions such as:

Grignard Reagent Formation: The bromo group can selectively undergo magnesium insertion to form a Grignard reagent. This organometallic intermediate can then be reacted with a wide range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Lithiation: Directed ortho-metalation or halogen-metal exchange can generate organolithium species, which are highly reactive nucleophiles for the formation of new bonds.

Cross-Coupling Reactions: The bromo and chloro groups can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, alkyl, alkynyl, and amino groups, respectively.

The following table illustrates the potential for selective functionalization based on the differential reactivity of the halogen atoms.

| Reaction Type | Reactive Site | Potential Product | Key Reagents |

| Grignard Formation | C-Br | 3-Chloro-2-ethoxyphenylmagnesium bromide | Mg, THF |

| Suzuki Coupling | C-Br | 3-Chloro-2-ethoxy-1,1'-biphenyl | Arylboronic acid, Pd catalyst, Base |

| Sonogashira Coupling | C-Br | (3-Chloro-2-ethoxyphenyl)ethynyl derivative | Terminal alkyne, Pd/Cu catalyst, Base |

| Buchwald-Hartwig Amination | C-Br | N-(3-Chloro-2-ethoxyphenyl)amine derivative | Amine, Pd catalyst, Base |

Precursor for the Synthesis of Novel Heterocyclic Systems

The functional groups of this compound can be strategically manipulated to facilitate the construction of various heterocyclic systems. The ortho-positioning of the ethoxy group relative to the bromine atom can be particularly advantageous in directing cyclization reactions.

For instance, after a cross-coupling reaction at the bromine position to introduce a suitable functional group, an intramolecular cyclization could be triggered. An example pathway could involve a Sonogashira coupling to introduce an ethynyl (B1212043) group, followed by an intramolecular cyclization to form a benzofuran (B130515) derivative.

| Initial Reaction | Intermediate | Cyclization Strategy | Resulting Heterocycle |

| Sonogashira Coupling | 1-(Alkynyl)-3-chloro-2-ethoxy-benzene | Intramolecular hydroalkoxylation | Substituted Benzofuran |

| Suzuki Coupling with 2-formylphenylboronic acid | 2'-(3-Chloro-2-ethoxy-phenyl)-[1,1'-biphenyl]-2-carbaldehyde | Intramolecular Pictet-Spengler type reaction | Dibenzoxazepine derivative |

Intermediate in the Construction of Advanced Organic Scaffolds

The sequential and selective functionalization of the bromo and chloro positions makes this compound a valuable intermediate for building complex, polycyclic, and highly substituted aromatic scaffolds. The ability to introduce different substituents at specific positions is crucial for creating molecules with tailored electronic and steric properties.

An illustrative, though hypothetical, synthetic sequence could involve:

A Suzuki coupling at the more reactive bromo position.

A subsequent Heck reaction at the chloro position with a different coupling partner.

Modification of the ethoxy group, for example, through ether cleavage to a phenol (B47542), which can then be used for further derivatization.

This step-wise approach allows for the controlled assembly of intricate molecular frameworks that would be challenging to synthesize through other methods.

Derivatization towards Functional Materials or Probes

The core structure of this compound can be derivatized to create molecules with potential applications in materials science or as chemical probes. The introduction of chromophores, fluorophores, or moieties capable of specific interactions can be achieved through the cross-coupling reactions mentioned previously.

For example, coupling with fluorescent boronic acids could yield fluorescent probes for biological imaging. The incorporation of this substituted benzene ring into a polymer backbone could influence the material's properties, such as its refractive index, thermal stability, or conductivity.

| Derivative Type | Synthetic Approach | Potential Application |

| Fluorescent Probe | Suzuki coupling with a fluorescent boronic acid | Biological imaging |

| Polymer Monomer | Functionalization with a polymerizable group (e.g., vinyl or styryl) | Advanced polymers with tailored properties |

| Liquid Crystal Component | Introduction of long alkyl chains and a polar head group | Liquid crystal displays |

While direct experimental data for this compound remains limited in publicly accessible literature, the principles of organic synthesis strongly suggest its potential as a versatile building block. Further research into the specific reactivity and applications of this compound would be beneficial to fully exploit its synthetic utility.

Advanced Analytical Method Development for Research Scale Characterization and Quantification of 1 Bromo 3 Chloro 2 Ethoxy Benzene

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating 1-Bromo-3-chloro-2-ethoxy-benzene from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and analysis of complex reaction mixtures.

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector, either Flame Ionization Detector (FID) for general hydrocarbon analysis or Mass Spectrometry (MS) for structural elucidation and confirmation, provides versatility in research applications.

Research Findings:

A hypothetical GC analysis of a synthesized batch of this compound can be performed to assess its purity. The compound is expected to be thermally stable and sufficiently volatile for GC analysis. Using a standard non-polar capillary column, such as one coated with 5% phenyl polysiloxane, effective separation from common reaction precursors (e.g., 2-bromo-6-chlorophenol) and solvents can be achieved.

The FID provides a robust and linear response for quantification, making it suitable for determining the relative purity of the compound. For unambiguous identification, coupling the GC to a mass spectrometer is essential. The MS detector provides a unique fragmentation pattern for this compound, allowing for definitive confirmation of its structure. The analysis of commercial multi-component solvent mixtures often involves GC-MS to identify various benzene (B151609) derivatives and other aromatic compounds. nih.gov

Interactive Data Table: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Mass Spectrometer |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-450 amu |

For less volatile impurities or for orthogonal verification of purity, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. HPLC is particularly useful for analyzing samples that may degrade at the high temperatures used in GC.

Research Findings:

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would provide good separation of the target compound from more polar or less polar impurities. UV detection is a straightforward method for quantification, as the benzene ring in the molecule is a strong chromophore. For a study analyzing benzene, toluene, and xylene (BTX), a mobile phase of water-methanol (30-70) was used with UV detection. researchgate.net

For more complex mixtures or for confirming the identity of unknown peaks, an HPLC system coupled with a mass spectrometer (LC-MS) would be the method of choice. This provides molecular weight and fragmentation data, aiding in the identification of byproducts and degradation products.

Interactive Data Table: HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction in real-time. libretexts.orgyoutube.com It allows the chemist to quickly determine if the starting material has been consumed and if the desired product is being formed. libretexts.orgchegg.com

Research Findings:

In the synthesis of this compound, TLC can be used to track the conversion of the starting materials. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the pure starting material. libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

By observing the disappearance of the starting material spot and the appearance of a new product spot under UV light, the progress of the reaction can be qualitatively assessed. rochester.edursc.org The use of a "cospot," where the reaction mixture and starting material are spotted together, helps in distinguishing between the reactant and product, especially if their Rf values are similar. libretexts.orgrochester.edu For the separation of halogenated benzene derivatives, a mobile phase of hexane and ethyl acetate in a 15:1 or 3:1 ratio has been shown to be effective. rsc.org

Interactive Data Table: TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 aluminum-backed plates |

| Mobile Phase | 9:1 Hexane:Ethyl Acetate (v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Spotting of starting material, reaction mixture, and a cospot. libretexts.orgrochester.edu |

| Interpretation | Disappearance of the starting material spot and the emergence of a product spot indicates reaction progression. chegg.com |

Sample Preparation Methodologies for Research Applications (e.g., Solid-Phase Microextraction for trace analysis)

Effective sample preparation is crucial for accurate and sensitive analysis, especially when dealing with trace levels of analytes in complex matrices. Solid-Phase Microextraction (SPME) is a solvent-free, and efficient sample preparation technique. researchgate.netnih.govrsc.org

Research Findings:

For the trace analysis of this compound in environmental samples or for monitoring low-level impurities, SPME coupled with GC-MS offers high sensitivity. researchgate.net A fused silica fiber coated with a suitable polymer, such as polydimethylsiloxane (B3030410) (PDMS), is exposed to the headspace above the sample or directly immersed in a liquid sample. researchgate.netyoutube.com The analytes partition onto the fiber, which is then directly desorbed into the GC injector for analysis. researchgate.net This technique concentrates the analyte, thereby increasing the sensitivity of the measurement. SPME is widely used for the analysis of volatile organic compounds, persistent organic pollutants, and pesticides from various environmental matrices. rsc.orgnih.gov

Interactive Data Table: SPME General Procedure

| Step | Description |

| Fiber Selection | Polydimethylsiloxane (PDMS) or Polyacrylate (PA) coated fiber for semi-volatile halogenated compounds. |

| Extraction | Headspace SPME: The fiber is exposed to the vapor phase above the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes). |

| Desorption | The fiber is inserted into the hot GC inlet (e.g., 250 °C) where the trapped analytes are thermally desorbed onto the column. |

| Analysis | GC-MS analysis is performed as described in section 7.1.1. |

Spectroscopic Quantification Methodologies for Research Yield Determination

Accurate yield determination is a cornerstone of synthetic chemistry research. While chromatographic methods can determine relative purity, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are often employed for quantitative analysis.

Research Findings:

Quantitative NMR (qNMR) is a powerful method for determining the absolute yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. For the quantification of this compound, a known mass of the crude reaction product can be dissolved in a suitable deuterated solvent (e.g., CDCl3) along with a precisely weighed amount of an internal standard.

The internal standard should be a compound with a simple NMR spectrum that does not overlap with the signals of the analyte. 1,1,2,2-Tetrachloroethane is an example of an internal standard used for determining yields by 1H NMR spectroscopy. acs.org By integrating the signals of the analyte and the internal standard, and knowing their respective molecular weights and the number of protons contributing to each signal, the exact amount of the synthesized product can be calculated. Spectroscopic analysis of benzene derivatives often involves examining signals in the aromatic region of the NMR spectrum. youtube.com

Interactive Data Table: Hypothetical qNMR for Yield Determination

| Parameter | Value/Description |

| Spectrometer | 400 MHz NMR Spectrometer |

| Solvent | Chloroform-d (CDCl3) |

| Internal Standard | 1,3,5-Trimethoxybenzene |

| Analyte Signal | Aromatic protons of this compound |

| Standard Signal | Methoxy (B1213986) protons of 1,3,5-Trimethoxybenzene |

| Calculation | Yield is calculated based on the integral ratio of analyte to standard, their respective molar masses, and initial masses. |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Aromatic Chemistry

1-Bromo-3-chloro-2-ethoxy-benzene is a synthetically valuable, differentially halogenated aryl ether. Its primary contribution to aromatic chemistry lies in its potential for regioselective, sequential functionalization, enabling the controlled synthesis of complex polysubstituted aromatic structures.

Unexplored Reactivity and Synthetic Opportunities

Future research should focus on fully exploring the scope and limitations of its reactivity. This includes investigating a broader range of cross-coupling partners, exploring photochemical reactions, and attempting to activate the C-Cl bond for substitution after the C-Br bond has been functionalized.

Prospects for Novel Applications in Materials Science or Chemical Biology Research

The scaffold of this compound could be incorporated into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored substitution patterns are crucial. In chemical biology, derivatives could be designed as specific enzyme inhibitors or molecular probes.

Emerging Methodologies for Continued Investigation of Halogenated Aryl Ethers

The application of high-throughput screening of reaction conditions and the use of computational chemistry to predict reaction outcomes will be instrumental in unlocking the full synthetic potential of this and related halogenated aryl ethers. Further investigation into late-stage C-H functionalization could also provide new avenues for derivatization.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-chlorophenol (B1265517) |

| 2-Chlorophenol (B165306) |

| N-Bromosuccinimide |

| Sodium hydride |

| Ethyl iodide |

| Diethyl sulfate |

| 1,3-Dichloro-2-ethoxy-benzene |

| 1,3-Dibromo-2-ethoxy-benzene |

Q & A

Q. What are the recommended synthetic strategies for 1-bromo-3-chloro-2-ethoxy-benzene, and how do reaction conditions influence regioselectivity?

Synthesis typically involves sequential halogenation and etherification. A plausible route starts with 3-chloro-2-ethoxy-benzene, followed by bromination using electrophilic aromatic substitution (EAS). Regioselectivity is governed by the directing effects of the ethoxy (-OCH₂CH₃) and chloro (-Cl) groups. The ethoxy group, a strong ortho/para director, competes with the meta-directing chloro substituent. Optimizing reaction conditions (e.g., Lewis acids like FeBr₃ for bromination, temperature control at 0–5°C) minimizes side products . Characterization via and should confirm substitution patterns by comparing shifts to analogous structures (e.g., 1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene) .

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved?

Discrepancies in spectral assignments often arise from solvent effects, impurities, or overlapping signals. For example, the ethoxy group’s protons may split into complex multiplets due to coupling with adjacent substituents. Use high-resolution NMR (500 MHz or above) and 2D techniques (COSY, HSQC) to resolve ambiguities. Cross-reference with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to validate assignments .

Q. What safety protocols are critical when handling this compound?

This compound’s hazards align with brominated aromatics: potential skin/eye irritation and toxic pyrolysis products. Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid high-temperature decomposition. Emergency measures include immediate washing with water for skin contact and artificial respiration if inhaled. Refer to SDS guidelines for bromochlorobenzenes (e.g., 3-bromochlorobenzene) for spill management and disposal .

Advanced Research Questions

Q. How does steric hindrance from the ethoxy group impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this substrate?

The ethoxy group’s steric bulk adjacent to the bromine atom can slow transmetallation in palladium-catalyzed reactions. Optimize ligand systems (e.g., SPhos or XPhos) to enhance catalytic activity. Kinetic studies comparing reaction rates with/without ethoxy substitution (e.g., 1-bromo-3-chlorobenzene vs. This compound) reveal steric effects. Use low-temperature conditions (e.g., 50°C) and extended reaction times (24–48 hrs) to improve yields .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing chloro and bromine substituents activate the ring for NAS at specific positions. Compare Fukui indices for electrophilic/nucleophilic attack to identify reactive sites. Validate predictions experimentally by synthesizing derivatives (e.g., 1-azido-3-chloro-2-ethoxy-benzene) and analyzing regioselectivity .

Q. How can contradictions in reported thermal stability data be reconciled?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies show decomposition onset at ~200°C, but discrepancies arise from impurities or oxygen exposure. Perform purity checks (HPLC, GC-MS) and replicate experiments under inert atmospheres (N₂/Ar). Cross-reference with pyrolysis studies of structurally similar compounds (e.g., bromochlorobenzenes) to establish degradation pathways .

Q. What strategies optimize chromatographic separation of this compound from byproducts?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts (e.g., dihalogenated species). For GC-MS, derivatize the ethoxy group (e.g., trimethylsilylation) to reduce polarity. Compare retention times with authentic standards and use mass fragmentation patterns (e.g., m/z 246 [M⁺]) for identification .

Methodological Guidance

- Synthetic Route Validation : Use PubChem’s Pistachio and Reaxys databases to benchmark reaction steps against analogous pathways .

- Data Interpretation : Apply the ECHA’s guidelines for hazard analysis when extrapolating safety data from related bromochlorobenzenes .

- Advanced Characterization : Combine experimental NMR with computational tools (e.g., ACD/Labs) for unambiguous structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.